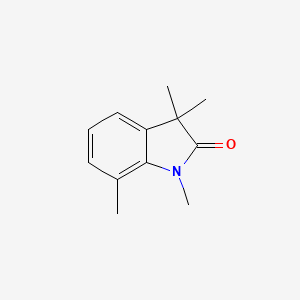

1,3,3,7-Tetramethylindolin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

1,3,3,7-tetramethylindol-2-one |

InChI |

InChI=1S/C12H15NO/c1-8-6-5-7-9-10(8)13(4)11(14)12(9,2)3/h5-7H,1-4H3 |

InChI Key |

PZLPVTIAERFKSE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(C(=O)N2C)(C)C |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity of 1,3,3,7 Tetramethylindolin 2 One

Detailed Mechanistic Pathways in Formation Reactions

The synthesis of 1,3,3,7-Tetramethylindolin-2-one would likely follow established routes for constructing the indolin-2-one core, with modifications to accommodate the specific substitution pattern. A plausible and historically significant method is the Fischer indole (B1671886) synthesis. minia.edu.egwikipedia.orgtcichemicals.comthermofisher.commdpi.com This reaction involves the acid-catalyzed condensation of a substituted phenylhydrazine (B124118) with a ketone or aldehyde. wikipedia.org For the synthesis of this compound, the logical starting materials would be (2,6-dimethylphenyl)hydrazine (B1362669) and 3-methylbutan-2-one.

Proposed Mechanisms for Metal-Free Oxidative Cyclizations

While the classic Fischer indole synthesis utilizes acid catalysis, modern synthetic methods often employ metal-free oxidative cyclizations to form heterocyclic systems. In the context of indolin-2-one synthesis, such pathways could offer alternative routes. For related N-aryl enamines or amides, oxidative cyclization can proceed through various mechanisms, often involving the formation of radical cations or other reactive intermediates.

A general proposed mechanism for a metal-free oxidative cyclization leading to an indolin-2-one core might involve the following steps:

Oxidation of the starting material: An oxidizing agent would abstract an electron from the N-aryl precursor to form a radical cation.

Intramolecular cyclization: The radical cation would then undergo an intramolecular cyclization, with the aryl ring attacking the enamine or a related functional group.

Rearomatization/Oxidation: The resulting cyclized intermediate would then be further oxidized and deprotonated to yield the final indolin-2-one product.

The specific nature of the oxidant and reaction conditions would be critical in determining the exact pathway and the efficiency of the reaction.

Role of Intermediates in Indolin-2-one Synthetic Pathways

In the Fischer indole synthesis, the initial reaction between the phenylhydrazine and the ketone forms a phenylhydrazone intermediate. This hydrazone then tautomerizes to an enehydrazine, which is a key intermediate that undergoes the characteristic tcichemicals.comtcichemicals.com-sigmatropic rearrangement. wikipedia.org Subsequent cyclization and elimination of ammonia (B1221849) lead to the final indole product. In the case of this compound, the corresponding hydrazone and enehydrazine intermediates would be crucial for the formation of the core structure.

In oxidative cyclization routes, radical cations and other transient species would act as key intermediates. The stability and reactivity of these intermediates would be influenced by the methyl substituents on the aromatic ring and the lactam portion of the molecule.

Electrophilic and Nucleophilic Reactivity at Key Centers

The this compound molecule possesses both electrophilic and nucleophilic centers.

Electrophilic Centers: The carbonyl carbon (C2) of the lactam ring is a primary electrophilic site due to the polarization of the C=O bond. This position is susceptible to attack by nucleophiles. The aromatic ring, despite being generally electron-rich, can also undergo electrophilic substitution reactions, although the positions of attack would be directed by the existing substituents.

Nucleophilic Centers: The nitrogen atom of the lactam could exhibit nucleophilic character under certain conditions, though its lone pair is delocalized into the carbonyl group, reducing its nucleophilicity. The electron-rich aromatic ring is also a nucleophilic entity and can participate in reactions with strong electrophiles.

The methyl groups on the aromatic ring (at C7) and at the C3 position would sterically hinder the approach of reactants to the adjacent positions, influencing the regioselectivity of both electrophilic and nucleophilic attacks.

Radical Chemistry of this compound

The radical chemistry of this compound is not specifically documented. However, based on the general reactivity of indoles and related heterocycles, several radical processes can be postulated.

Radical Addition and Cyclization Processes

The double bond of the aromatic system could potentially undergo radical addition reactions. The stability of the resulting radical intermediate would be a key factor in determining the feasibility of such reactions. Intramolecular radical cyclizations, where a radical center generated elsewhere in a molecule adds to the indole core, are also a possibility in appropriately designed precursors.

Generation and Trapping of Radical Intermediates

Radical intermediates could be generated from this compound through various methods, such as reaction with radical initiators or through photochemically induced electron transfer processes. For instance, homolytic cleavage of a weak bond in a substituent attached to the molecule could generate a radical.

Rearrangement Reactions Involving the Oxindole (B195798) Scaffold

The oxindole skeleton, particularly when substituted at the C-3 position, is known to undergo a variety of rearrangement reactions. These transformations often lead to the formation of new, structurally complex heterocyclic systems. For 3,3-disubstituted oxindoles, such as the core of This compound , rearrangements can be initiated through various means, including acid or base catalysis, or thermal and photochemical induction.

One notable class of rearrangements applicable to 3,3-disubstituted oxindoles is the Wagner-Meerwein rearrangement, which typically involves the migration of an alkyl or aryl group. In the context of This compound , the generation of a cationic intermediate at a position adjacent to the C-3 quaternary center could, in principle, trigger the migration of one of the C-3 methyl groups. However, the specific conditions required to induce such a rearrangement in this particular molecule have not been documented.

Another relevant transformation is the oxidative fragmentation and skeletal rearrangement of oxindole derivatives. For instance, the combination of a copper-catalyzed C-H peroxidation with a subsequent base-mediated fragmentation has been shown to convert oxindoles into different heterocyclic scaffolds and aniline (B41778) derivatives. nih.govcaltech.edu While these studies have focused on oxindoles with at least one hydrogen at the C-3 position, the principles could potentially be adapted to initiate rearrangements in fully substituted systems like This compound , likely proceeding through different mechanistic pathways due to the absence of a C-3 proton.

Furthermore, the Steglich rearrangement, an acyl-transfer reaction, has been reported for O-acylated oxindoles, leading to the formation of 3,3-disubstituted oxindoles with new quaternary stereocenters. researchgate.net Although this is a method for synthesis rather than a rearrangement of the core scaffold of the target molecule, it highlights the chemical versatility of the oxindole system.

The following table summarizes some rearrangement reactions observed for substituted oxindoles, which could be theoretically considered for This compound under appropriate conditions.

| Rearrangement Type | General Substrate | Potential for this compound |

| Wagner-Meerwein | 3-Alkyl/Aryl-3-hydroxyoxindoles | Plausible with appropriate functionalization to generate a carbocation. |

| Oxidative Cleavage | 3-Substituted Oxindoles | Potentially applicable, though the mechanism would differ from substrates with a C-3 proton. nih.govcaltech.edu |

| Anion-Promoted Acyl Transfer | O-Acylated Oxindoles | Applicable for derivatives of the target compound. researchgate.net |

Photochemical Reactivity and Mechanisms

The photochemical behavior of the indolin-2-one scaffold has been an area of growing interest, with applications in photoredox catalysis and the development of molecular switches. The absorption of light by the oxindole chromophore can lead to excited states with distinct reactivity compared to the ground state.

Photoinduced electron transfer (PET) is a key process in many photochemical reactions. In a PET process, an electronically excited molecule can act as either an electron donor or an acceptor, initiating a cascade of radical reactions. For This compound , the electron-rich nature of the aromatic ring, further enhanced by the N-methyl and C-7 methyl groups, suggests that it could act as an electron donor in a PET process upon excitation.

While specific studies on This compound are absent, research on related systems supports this hypothesis. For instance, the photophysical properties of various fluorophores are tuned via PET mechanisms involving substituted aromatic rings. nih.gov The thermodynamics of PET are governed by the excited-state energy and the redox potentials of the donor and acceptor. It is conceivable that the excited state of This compound could reduce a suitable electron acceptor, generating a radical cation of the oxindole and a radical anion of the acceptor, which could then engage in further chemical transformations.

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, and indolin-2-one derivatives have been both the substrates and products in such reactions. rsc.orgresearchgate.netrsc.org These reactions often involve the generation of radical intermediates through single-electron transfer (SET) processes facilitated by a photocatalyst.

For example, the synthesis of oxindole derivatives has been achieved through the visible-light-induced tandem radical cyclization of N-aryl acrylamides. researchgate.net In these cases, a photocatalyst, upon absorption of visible light, initiates a radical cascade that ultimately forms the oxindole ring.

While This compound itself would be the product of such a synthesis, its inherent photochemical properties could potentially allow it to participate in or influence visible-light-catalyzed reactions. For instance, it could act as a photosensitizer or participate in energy transfer processes. The development of visible-light-driven molecular motors based on the oxindole scaffold underscores the potential for controlled photochemical reactivity in this class of compounds.

Furthermore, photochemical [2+2] cycloadditions are a well-established method for constructing four-membered rings and have been applied in organic synthesis. libretexts.orgresearchgate.netyoutube.comyoutube.comaklectures.comchemrxiv.org The conjugated system of the indolin-2-one core could potentially participate in such reactions with suitable alkenes upon photoexcitation, leading to the formation of spirocyclic or fused-ring systems. The specific outcome would be highly dependent on the reaction conditions and the nature of the reaction partner.

The following table outlines potential photochemical reactions based on the known reactivity of the oxindole scaffold.

| Photochemical Reaction | Description | Potential Relevance to this compound |

| Photoinduced Electron Transfer (PET) | Electron donation or acceptance from the excited state. | Could act as an electron donor due to its electron-rich nature. |

| Visible-Light Photocatalysis | Participation in or catalysis of reactions under visible light. | Could potentially act as a photosensitizer or be a substrate for further functionalization. rsc.orgresearchgate.netrsc.org |

| [2+2] Cycloaddition | Formation of a cyclobutane (B1203170) ring with an alkene upon photoexcitation. | Plausible reaction pathway to form spirocyclic or fused-ring adducts. libretexts.orgresearchgate.net |

Spectroscopic Characterization Methodologies for 1,3,3,7 Tetramethylindolin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For 1,3,3,7-Tetramethylindolin-2-one, both ¹H and ¹³C NMR provide foundational data for its structural confirmation.

¹H NMR Methodologies for Structural Elucidation

Proton (¹H) NMR spectroscopy of this compound, typically recorded in a deuterated solvent such as Chloroform-d (CDCl₃) on a 400 MHz spectrometer, reveals distinct signals corresponding to the different types of protons in the molecule. mdpi.com The aromatic protons on the indolinone core, the N-methyl protons, the gem-dimethyl protons at the C3 position, and the methyl protons on the aromatic ring all resonate at characteristic chemical shifts. The integration of these signals confirms the number of protons in each environment, while the splitting patterns (e.g., doublets, triplets, singlets) provide information about neighboring protons. mdpi.com

A detailed analysis of the ¹H NMR spectrum allows for the precise assignment of each proton to its position in the molecular structure. For instance, the protons on the benzene (B151609) ring will appear in the aromatic region (typically δ 6.5-8.0 ppm), with their specific shifts and coupling constants determined by their substitution pattern. The methyl groups will appear in the upfield region, with the N-methyl and C7-methyl showing distinct singlets, and the two C3-methyl groups also appearing as a singlet due to their chemical equivalence.

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.05 | d | 8.0 | Aromatic CH |

| 6.96 | d | 8.0 | Aromatic CH |

| 3.21 | s | N-CH₃ | |

| 2.63 | s | Ar-CH₃ at C7 | |

| 1.37 | s | gem-di-CH₃ at C3 |

Data sourced from Wang et al. (2022) mdpi.com

¹³C NMR Methodologies for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of this compound. mdpi.com In a typical ¹³C NMR spectrum, each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's chemical environment (e.g., carbonyl, aromatic, aliphatic).

For this compound, the carbonyl carbon of the lactam ring will be observed at a characteristic downfield shift (around δ 180 ppm). The aromatic carbons will appear in the region of δ 120-150 ppm, while the aliphatic carbons of the methyl groups and the quaternary C3 carbon will be found in the upfield region. This technique is particularly useful for confirming the presence of the quaternary C3 carbon, which is not directly observed in the ¹H NMR spectrum.

¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 181.4 | C=O (C2) |

| 142.6 | Aromatic C |

| 135.8 | Aromatic C |

| 127.7 | Aromatic C |

| 122.5 | Aromatic C |

| 122.3 | Aromatic C |

| 108.0 | Aromatic C |

| 44.2 | Quaternary C3 |

| 26.2 | N-CH₃ |

| 24.4 | gem-di-CH₃ at C3 |

| 19.1 | Ar-CH₃ at C7 |

Data sourced from Wang et al. (2022) mdpi.com

Advanced NMR Techniques (e.g., 2D-NMR) for Complex Systems

For a comprehensive structural assignment and to resolve any ambiguities from 1D NMR spectra, two-dimensional (2D) NMR techniques are employed. While specific 2D NMR data for this compound is not detailed in the provided search results, the application of these techniques would be standard practice for a thorough characterization.

Correlation Spectroscopy (COSY): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity of the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the placement of the methyl groups, for example, by observing correlations from the N-methyl protons to the carbonyl carbon (C2) and the quaternary carbon (C3), and from the C7-methyl protons to the adjacent aromatic carbons.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound. For this compound, high-resolution mass spectrometry and electrospray ionization are particularly valuable.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.com This precision allows for the determination of the elemental formula of this compound, as the measured mass can be matched to a unique combination of atoms. This is a critical step in confirming the identity of a newly synthesized or isolated compound. The data for this compound is often obtained using instruments such as a Thermo Scientific LTQ Orbitrap XL or an Agilent LC/Q-TOF mass spectrometer. mdpi.comrsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound without causing significant fragmentation. mdpi.com In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, charged molecular ions (typically protonated molecules, [M+H]⁺) are released into the mass analyzer. This technique is often coupled with HRMS to provide both the accurate mass and the molecular formula of the compound. A Russian patent also describes the use of mass spectrometry to identify a derivative, 6-bromo-1,3,3,7-tetramethylindolin-2-one, by its protonated molecular ion at m/z 316.2. google.com

Other Ionization Methods and Fragmentation Studies

While standard ionization techniques provide valuable data, alternative methods can offer complementary information regarding the molecular structure of this compound. Techniques such as Atmospheric Pressure Chemical Ionization (APCI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are powerful tools for analyzing complex organic molecules. researchgate.net

APCI is particularly suited for less polar compounds and generates protonated molecules, offering a softer ionization than electron impact and is compatible with liquid chromatography. researchgate.net For this compound, APCI would likely produce a prominent [M+H]⁺ ion, facilitating the determination of its molecular weight.

Fragmentation studies, often carried out using tandem mass spectrometry (MS/MS), provide deep insights into the compound's connectivity. The fragmentation of this compound is expected to follow pathways characteristic of ketones and N-methylated aromatic systems. Key fragmentation patterns would likely involve:

Alpha-cleavage: The bond adjacent to the carbonyl group is susceptible to cleavage. This could result in the loss of a methyl group (CH₃) or the entire gem-dimethyl group. The stability of the resulting acylium ion often makes this a dominant fragmentation pathway. nih.govlibretexts.org

Loss of CO: The carbonyl group can be eliminated as a neutral carbon monoxide molecule, a common fragmentation for cyclic ketones.

Cleavage of the N-CH₃ bond: The bond between the nitrogen and its methyl group can break, leading to a characteristic loss of 15 atomic mass units.

Ring cleavage: The indolinone ring system itself can undergo fragmentation, leading to a variety of smaller charged fragments.

A hypothetical fragmentation pattern for this compound is presented in the table below.

| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) |

| [M]⁺ | C₁₃H₁₇NO⁺ | 189 |

| [M-CH₃]⁺ | C₁₂H₁₄NO⁺ | 174 |

| [M-CO]⁺ | C₁₂H₁₇N⁺ | 161 |

| [M-C(CH₃)₂]⁺ | C₁₀H₁₀NO⁺ | 160 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its constituent bonds. vscht.cz

The most prominent feature would be the strong absorption band due to the C=O (carbonyl) stretching vibration of the lactam (cyclic amide) group. This peak is typically observed in the range of 1680-1720 cm⁻¹. The exact position would be influenced by the ring strain and the electronic effects of the substituents.

Other significant absorptions would include:

C-H stretching vibrations: Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹. vscht.cz

C-N stretching vibration: The stretching of the carbon-nitrogen bond in the lactam ring typically appears in the region of 1350-1200 cm⁻¹.

Aromatic C=C stretching vibrations: These are expected as a series of bands in the 1600-1450 cm⁻¹ region.

C-H bending vibrations: Out-of-plane bending vibrations for the substituted benzene ring would be observed in the 900-690 cm⁻¹ region, providing information about the substitution pattern.

A table summarizing the predicted IR absorption bands for this compound is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Lactam) | Stretching | 1680 - 1720 | Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2850 - 2960 | Medium-Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium |

| C-N | Stretching | 1200 - 1350 | Medium |

| C-H | Bending (out-of-plane) | 690 - 900 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by transitions involving the aromatic chromophore and the carbonyl group. researchgate.net

The benzene ring fused to the five-membered lactam ring constitutes a conjugated system. This conjugation leads to π → π* transitions, which are typically observed as strong absorption bands in the UV region. The presence of methyl groups as auxochromes on the aromatic ring can cause a slight red shift (bathochromic shift) of these absorption maxima compared to the unsubstituted indolin-2-one.

Additionally, the carbonyl group possesses non-bonding electrons (n-electrons) which can undergo n → π* transitions. These transitions are generally weaker in intensity compared to π → π* transitions and appear at longer wavelengths.

The expected UV-Vis absorption maxima for this compound in a non-polar solvent are summarized in the table below.

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π* (aromatic system) | 240 - 260 | High |

| π → π* (aromatic system) | 280 - 300 | Medium |

| n → π* (carbonyl) | 310 - 330 | Low |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the five-membered lactam ring and the orientation of the methyl groups.

Intermolecular interactions: How the molecules pack in the crystal lattice, revealing any significant intermolecular forces such as van der Waals interactions or C-H···O hydrogen bonds.

While no specific crystal structure data for this compound has been reported in the searched literature, analysis of related substituted indolin-2-one structures suggests that the indolinone core is largely planar, with the substituents extending from this plane. beilstein-journals.org The four methyl groups would introduce significant steric bulk, influencing the crystal packing and potentially leading to a less dense crystalline form.

Theoretical and Computational Studies of 1,3,3,7 Tetramethylindolin 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on quantum mechanics, offer a detailed understanding of molecular properties at the electronic level. These methods are instrumental in predicting the behavior of molecules like 1,3,3,7-Tetramethylindolin-2-one.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules such as this compound. nih.gov DFT calculations can elucidate the electronic structure, stability, and reactivity of this compound.

A primary application of DFT is the optimization of the molecular geometry, which predicts bond lengths, bond angles, and dihedral angles in the ground state. For the indolin-2-one core, DFT studies on related structures help in understanding how substituents influence the geometry. researchgate.net For this compound, the methyl groups at the C3 and C7 positions, as well as the N1 position, would be expected to cause some steric strain, which could lead to slight distortions from a planar geometry in the five-membered ring.

Furthermore, DFT is used to calculate the energies of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For indolin-2-one derivatives, these calculations are vital for predicting their behavior in chemical reactions. researchgate.net

Global reactivity descriptors, derived from the HOMO and LUMO energies, can be calculated to provide a quantitative measure of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 1: Illustrative DFT-Calculated Electronic Properties for an Indolin-2-one Derivative (Note: This data is for a representative indolin-2-one derivative and is intended to be illustrative of the types of parameters obtained from DFT calculations.)

| Parameter | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Electronegativity (χ) | 4.0 eV |

| Chemical Hardness (η) | 2.2 eV |

| Electrophilicity Index (ω) | 3.64 eV |

These theoretical calculations are invaluable for understanding the molecule's susceptibility to nucleophilic or electrophilic attack. For instance, the molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution and can predict sites for electrophilic and nucleophilic attack. researchgate.net

DFT is also a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated activation energies. This is particularly useful for understanding the regioselectivity and stereoselectivity of reactions involving the indolin-2-one core.

For example, in the synthesis of pyrroloindolines from indoles, DFT calculations have been used to support a stepwise reaction mechanism, elucidating the role of the solvent in stabilizing transition states. acs.org Similarly, for reactions involving this compound, such as electrophilic substitution on the aromatic ring or reactions at the C3 position, DFT could be employed to:

Determine the most likely reaction pathway by comparing the activation energies of competing pathways.

Analyze the structure of transition states to understand the factors controlling the reaction rate.

Predict the regioselectivity of reactions, for instance, whether substitution is more likely to occur at the C5 or C6 position of the benzene (B151609) ring.

Computational studies on the polymerization of indole (B1671886) have utilized DFT to determine the most likely sites for linkage and to explain competing reaction mechanisms. researchgate.net These approaches could be adapted to study potential oligomerization or other reactions of this compound.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a molecule like this compound, which has a degree of conformational flexibility, particularly with respect to the methyl groups, molecular modeling is crucial.

Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies. This is often achieved through systematic or stochastic searches of the conformational space using molecular mechanics (MM) force fields, which are computationally less expensive than quantum mechanical methods. nih.gov The resulting low-energy conformations can then be subjected to higher-level DFT calculations for more accurate energy determination and geometry optimization.

Understanding the preferred conformation of this compound is important as it can influence its reactivity and intermolecular interactions. The orientation of the methyl groups can affect the accessibility of different parts of the molecule to reagents or binding sites of macromolecules.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to confirm the structure of a synthesized compound. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable method for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared to experimental spectra. This can be particularly useful for assigning signals in complex spectra and for confirming the regiochemistry of substitution in derivatives of this compound.

Vibrational Spectroscopy (IR and Raman): DFT calculations can be used to predict the vibrational frequencies and intensities of a molecule. nih.gov These calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental FT-IR and Raman spectra. This comparison aids in the assignment of vibrational modes to specific functional groups and motions within the molecule.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. nih.gov By calculating the energies of electronic transitions, TD-DFT can predict the λ(max) values, which correspond to the wavelengths of maximum absorption. This can help in understanding the electronic structure and the nature of the chromophores within this compound.

Table 2: Illustrative Comparison of Experimental and Computationally Predicted Spectroscopic Data for a Substituted Indolin-2-one (Note: This table provides a hypothetical comparison to illustrate the application of computational predictions.)

| Parameter | Experimental Value | Predicted Value (DFT/GIAO) |

| ¹H NMR (δ, ppm) - Aromatic CH | 7.20 | 7.25 |

| ¹³C NMR (δ, ppm) - Carbonyl C | 178.5 | 179.1 |

| IR (cm⁻¹) - Carbonyl Stretch | 1710 | 1715 (scaled) |

| UV-Vis λ(max) (nm) | 254 | 258 (TD-DFT) |

Advanced Computational Methodologies for Indolin-2-one Chemistry

Beyond standard DFT calculations, more advanced computational methodologies are being applied to the study of heterocyclic compounds like indolin-2-ones. nih.gov These include:

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying the interaction of indolin-2-one derivatives with large systems like enzymes or in condensed phases, QM/MM methods can be employed. In this approach, the indolin-2-one molecule is treated with a high-level quantum mechanics method, while the surrounding environment is treated with a more computationally efficient molecular mechanics force field.

Ab Initio Molecular Dynamics (AIMD): AIMD simulations allow for the study of the dynamic behavior of molecules at finite temperatures, with the forces calculated "on the fly" using quantum mechanical methods. This can provide insights into reaction dynamics, conformational changes, and solvent effects that are not captured by static calculations.

Machine Learning and AI: Emerging techniques in machine learning and artificial intelligence are being used to accelerate the discovery of new molecules and to predict their properties. nih.gov For example, quantitative structure-activity relationship (QSAR) models, built using machine learning algorithms, can predict the biological activity of new indolin-2-one derivatives based on their calculated molecular descriptors.

These advanced methods, while computationally intensive, hold the promise of providing a more comprehensive and accurate understanding of the chemistry of this compound and its analogues.

Derivatization and Structure Activity Relationship Sar at the Molecular Level Non Biological Context

Systematic Synthesis of 1,3,3,7-Tetramethylindolin-2-one Derivatives

The synthesis of derivatives of this compound allows for a comprehensive evaluation of how structural modifications impact its chemical behavior. These modifications are typically focused on three key areas: the N-1 position, the aromatic ring, and the C-3 quaternary center.

Modifications at the N-1 Position

The nitrogen atom at the N-1 position of the indolin-2-one scaffold is a prime site for derivatization. The existing methyl group can be replaced by a variety of other alkyl, aryl, or acyl groups through N-alkylation, N-arylation, or N-acylation reactions. For instance, deprotonation of the N-H of a precursor indolin-2-one with a suitable base, followed by reaction with an electrophile like an alkyl halide or an acyl chloride, can introduce new functionalities.

The nature of the N-1 substituent significantly influences the electronic properties of the entire molecule. Electron-donating groups (EDGs) at this position can increase the electron density of the aromatic ring, potentially enhancing its reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs) can decrease the ring's electron density, making it less reactive in electrophilic aromatic substitution reactions.

| N-1 Substituent | Expected Electronic Effect |

| -CH₃ (Methyl) | Weakly Electron-Donating |

| -C₂H₅ (Ethyl) | Weakly Electron-Donating |

| -COCH₃ (Acetyl) | Electron-Withdrawing |

| -C₆H₅ (Phenyl) | Electron-Withdrawing (Inductive), Potentially Donating (Resonance) |

This table illustrates the expected electronic influence of different substituents at the N-1 position on the indolin-2-one core.

Substitutions on the Aromatic Ring

The benzene (B151609) ring of the this compound molecule offers several positions for substitution, primarily through electrophilic aromatic substitution reactions. The existing methyl group at the C-7 position, along with the lactam ring, directs incoming electrophiles to specific positions on the aromatic ring. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. nih.gov

| Reaction | Reagents | Typical Substituent | Expected Effect on Aromatic Ring |

| Nitration | HNO₃, H₂SO₄ | -NO₂ | Strongly Electron-Withdrawing, Deactivating |

| Bromination | Br₂, FeBr₃ | -Br | Weakly Electron-Withdrawing, Deactivating |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR | Moderately Electron-Withdrawing, Deactivating |

This table summarizes common electrophilic aromatic substitution reactions that can be performed on the indolin-2-one aromatic ring and the expected impact of the introduced substituents.

Derivatization at the C-3 Quaternary Center

The C-3 position of this compound features a gem-dimethyl group, which makes this center quaternary and generally less reactive. However, derivatization can still be achieved through reactions that involve the activation of the adjacent carbonyl group or the methyl groups themselves. For instance, reactions involving strong bases could potentially lead to the formation of a carbanion on one of the C-3 methyl groups, which could then react with an electrophile.

Another approach involves the modification of the indolin-2-one synthesis itself, starting with precursors that already bear different substituents at the C-3 position. This allows for the introduction of a wide range of functional groups, leading to a diverse library of analogues for SAR studies.

Influence of Structural Modifications on Reactivity and Selectivity

Structural modifications to the this compound scaffold have a profound impact on its reactivity and selectivity in chemical transformations. These effects can be broadly categorized as electronic and steric.

Electronic Effects: The electronic nature of the substituents plays a crucial role in modulating the reactivity of the molecule.

N-1 Position: An electron-donating group at N-1 enhances the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, an electron-withdrawing group deactivates the ring towards electrophiles but can activate the carbonyl group for nucleophilic attack.

Aromatic Ring: Substituents on the aromatic ring directly influence its reactivity in electrophilic substitution reactions. Activating groups increase the reaction rate, while deactivating groups decrease it. The position of the substituent also dictates the regioselectivity of further substitutions.

Steric Effects: The size and spatial arrangement of substituents can significantly affect reaction rates and selectivity by hindering the approach of reactants to the reactive sites.

N-1 Position: Bulky substituents at the N-1 position can sterically hinder reactions at the adjacent C-7 position of the aromatic ring and at the carbonyl group.

Aromatic Ring: Large substituents on the aromatic ring can influence the regioselectivity of subsequent reactions by blocking certain positions.

C-3 Position: The gem-dimethyl group at C-3 already provides significant steric bulk around the carbonyl group, influencing its accessibility to nucleophiles. Increasing the size of these substituents would further enhance this steric hindrance.

Exploring Analogues for Enhanced Chemical Properties

The systematic synthesis and study of this compound analogues are essential for developing compounds with enhanced or tailored chemical properties. By understanding the structure-activity relationships, it is possible to design molecules with, for example, increased reactivity in specific reactions, improved selectivity for certain products, or modified physical properties such as solubility and stability.

Advanced Applications and Methodological Contributions Non Clinical

Role as Chemical Intermediates in Complex Molecule Synthesis

The indolin-2-one core is a highly versatile synthetic intermediate, prized for its reactivity and utility as a building block in the creation of more complex molecules. nih.govmdpi.com Its structure is a key component in the synthesis of a wide array of organic compounds, including specialized dyes and agrochemicals. nih.gov Researchers have leveraged the indolin-2-one framework to construct elaborate molecular architectures, including natural products and novel pharmacological agents.

A notable application of this scaffold is in the total synthesis of marine alkaloids. For instance, 3,3-disubstituted 2-indolinones, prepared from 3-bromo-3-alkyl-2-indolinones, have been successfully employed as key intermediates in the total syntheses of (±)-flustramine A and (±)-flustramine C. ebi.ac.uk Furthermore, the isatin (B1672199) (1H-indole-2,3-dione) precursor is fundamental to producing a variety of indolin-2-one derivatives. nih.gov These derivatives, in turn, are used to build multi-targeted inhibitors, such as those targeting vascular endothelial growth factor (VEGF) receptors, demonstrating the scaffold's importance in medicinal chemistry research. nih.govresearchgate.net The development of flow-chemistry techniques has also been applied to the synthesis of indoline (B122111) derivatives, improving reaction efficiency and yield for creating complex scaffolds like those used in MCHr1 antagonists. ontosight.ai

Applications in Analytical Chemistry as Probes or Tags

The unique photophysical properties of the indoline core and its derivatives have led to their development as sophisticated tools in analytical chemistry, particularly as molecular probes and tags.

Traditional flow cytometry, which typically relies on fluorescent probes, is often limited by the spectral overlap of dyes, a problem known as the "color barrier". cymitquimica.com To overcome this, researchers have developed color-scalable flow cytometry using Raman tags. nih.govcymitquimica.com Many of these advanced tags are based on cyanine (B1664457) dyes, which frequently incorporate an indoline or indolenine structural core.

In one study, 20 distinct cyanine-based Raman tags were synthesized, whose spectra were linearly independent, allowing for highly multiplexed analysis. nih.gov By incorporating these tags into polymer nanoparticles to create Raman-active dots (Rdots), researchers conducted a 12-color flow cytometry experiment on breast cancer cells, achieving a high classification accuracy of 98%. nih.govcymitquimica.com This method, enabled by the unique spectral signatures of the indoline-containing tags, has the theoretical potential to analyze over 140 different cellular characteristics simultaneously with a single laser, significantly expanding the capabilities of single-cell analysis. cymitquimica.com

The indolin-2-one scaffold and its structural relatives, such as indole (B1671886) and indolizine (B1195054), are foundational in the design of highly sensitive and selective fluorescent probes. researchgate.netresearchgate.netnih.gov These probes are engineered to detect specific analytes or changes in the microenvironment, such as pH, reactive oxygen species, and ions. researchgate.netresearchgate.netnih.gov

The design of these probes often relies on mechanisms like Intramolecular Charge Transfer (ICT), where the fluorescence properties of the molecule change dramatically upon interaction with the target analyte. google.com For example, an indole-incorporated probe was developed for the near-infrared (NIR) detection of hydrogen peroxide (H₂O₂) with a very low limit of detection (25.2 nM). researchgate.net Similarly, indolenine-based derivatives have been synthesized as "off-on" two-photon fluorescent probes that are highly sensitive and selective for acidic pH. researchgate.net The versatility of the scaffold allows for fine-tuning of the probe's properties, including its emission wavelength and subcellular targeting, by making minor structural modifications. researchgate.netgoogle.com

Table 1: Examples of Fluorescent Probes Derived from Indole and Indolizine Scaffolds

| Probe Scaffold | Target Analyte | Sensing Mechanism | Key Features | Reference |

|---|---|---|---|---|

| Indolenine-Based | Acidic pH (H⁺) | "Off-On" Fluorescence | Two-photon excitation, high quantum yield (>35%), good photostability. | researchgate.net |

| Indole-Incorporated | Hydrogen Peroxide (H₂O₂) | Intramolecular Charge Transfer (ICT) | Near-infrared (NIR) emission, rapid response (~25 min), low detection limit (25.2 nM). | researchgate.net |

| Indolizine-Based | Sulfite (SO₃²⁻) | "Turn-On" Fluorescence | Rapid response (<10 s), strong emission at 458 nm, high selectivity. | nih.gov |

| Indolizine-Based | pH | Intramolecular Charge Transfer (ICT) | Emission tunable from blue to orange (462–580 nm) by modifying substituents. | google.com |

Contributions to Materials Science

The indolin-2-one class of compounds contributes to materials science primarily through its application in dyes and as a building block for functional polymers. nih.gov The inherent chromophoric properties of the extended π-systems found in many indolin-2-one derivatives make them suitable for use as dyes. nih.gov

More advanced applications are emerging in the field of functional materials. Research has suggested that arylidene indolin-2-ones could be used to develop novel dual-active polymers. nih.gov Additionally, the biocatalytic polymerization of indole monomers has been investigated to create fluorescent conjugated oligomers. researchgate.net These materials are of interest for their potential use in organic electronics and biosensing applications, as they can be synthesized under mild, aqueous conditions, which improves their compatibility with biological molecules. researchgate.net

Catalytic Applications or Ligand Development

Indoline-based frameworks are recognized as important structures in the development of chiral ligands for asymmetric catalysis. researchgate.net Axially chiral indoline biaryls are particularly valuable skeletons for creating ligands that can facilitate highly selective chemical transformations. researchgate.net

Transition-metal catalysis is a key method for synthesizing these complex chiral structures. For example, the enantioselective synthesis of C7-indolino-biaryl atropisomers has been achieved through C-H functionalization catalyzed by chiral Rhodium (Rh) complexes, with excellent yields (up to 92%) and high enantioselectivity (up to 90% ee). researchgate.net Cobalt complexes have also been employed as catalysts for synthesizing indolines from o-aminobenzylidine N-tosylhydrazones, proceeding through a cobalt(III)-carbene radical intermediate. nih.gov These catalytic methods are crucial for accessing the complex, chiral indoline derivatives needed for advanced applications in synthesis and materials science.

Table 2: Catalytic Systems in the Synthesis and Functionalization of Indolines

| Catalyst System | Reaction Type | Substrate/Product Type | Key Contribution | Reference |

|---|---|---|---|---|

| Chiral Rhodium (RhJasCp) Complexes | Asymmetric C-H Functionalization | C7-indolino and C7-indolo biaryl atropisomers | Enantioselective synthesis of axially chiral ligands with high yields and selectivity. | researchgate.net |

| Cobalt(II) Tetraphenylporphyrin [CoII(TPP)] | Radical Cyclization / 1,5-HAT | Indolines from N-tosylhydrazones | Efficient indoline synthesis using an inexpensive, air-stable catalyst via a carbene radical mechanism. | nih.gov |

| Ruthenium(IV) Complex | Addition Reaction | Enol esters from indole-2-carboxylic acid and alkynes | Atom-economical synthesis of enol ester intermediates. |

Future Research Directions and Unexplored Avenues in 1,3,3,7 Tetramethylindolin 2 One Chemistry

Addressing Current Research Gaps in Indolin-2-one Synthesis

The synthesis of indolin-2-ones, including 1,3,3,7-tetramethylindolin-2-one, is a well-established area of organic chemistry. However, there are still gaps in the existing methodologies that future research can aim to fill.

Methodological Innovations in Synthesis

Recent years have seen a surge in the development of novel synthetic methods for indolin-2-one derivatives, driven by the quest for efficiency, selectivity, and broader substrate scope. Many of these innovations can be adapted and optimized for the synthesis of this compound.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of indolin-2-ones, particularly those with a stereocenter at the C3 position. While this compound lacks a C3 stereocenter, the principles of organocatalysis could be applied to the synthesis of more complex derivatives starting from this scaffold. Furthermore, photocatalysis offers a green and efficient alternative to traditional synthetic methods. Recent studies have demonstrated the use of photoredox catalysis for the synthesis of indolin-2-ones, a methodology that could be further explored for the synthesis of this compound and its analogues.

Flow chemistry is another area ripe for exploration. Continuous flow processes can offer significant advantages over batch synthesis, including improved safety, scalability, and reaction control. nih.gov The application of flow chemistry to the synthesis of this compound could lead to more efficient and sustainable production methods. nih.gov

A summary of innovative synthetic methods applicable to indolin-2-ones is presented in the table below.

| Synthetic Method | Key Features | Potential Application to this compound |

| Organocatalysis | Enantioselective C-C and C-X bond formation at the C3 position. | Synthesis of chiral derivatives from this compound. |

| Photocatalysis | Use of light to drive chemical reactions, often under mild conditions. | Greener and more efficient synthesis of the core structure and its derivatives. |

| Flow Chemistry | Continuous processing for improved safety, scalability, and control. nih.gov | Large-scale and sustainable production. nih.gov |

| C-H Activation | Direct functionalization of C-H bonds, avoiding pre-functionalized starting materials. researchgate.net | More atom-economical synthesis of substituted derivatives. researchgate.net |

Exploration of Novel Reactivity Patterns

The reactivity of the indolin-2-one core is typically centered around the enolate chemistry at the C3 position and electrophilic substitution on the aromatic ring. For this compound, the C3 position is fully substituted, which limits its reactivity at this site. However, this feature can be exploited to explore novel reactivity patterns.

Future research could focus on the activation of the C-H bonds on the aromatic ring or the methyl groups. Transition metal-catalyzed C-H activation could provide a direct route to functionalized derivatives that are otherwise difficult to access. researchgate.net The reactivity of the N-methyl group could also be explored, for instance, in reactions involving N-dearylation or N-alkylation with different substituents.

The lactam carbonyl group, while generally unreactive, could potentially be activated using specific reagents or catalysts to undergo novel transformations. Investigating the [3+2] annulation reactions with various electrophiles could lead to the formation of spirocyclic systems with interesting three-dimensional structures.

Development of Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound should prioritize the development of sustainable and environmentally benign synthetic methods.

This includes the use of greener solvents, such as water or bio-based solvents, and the development of catalyst systems that are recyclable and based on abundant, non-toxic metals. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. The application of these green chemistry principles to the synthesis of this compound would be a valuable contribution to the field.

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic techniques like 1H and 13C NMR, and IR spectroscopy are routinely used to characterize indolin-2-one derivatives, the application of more advanced techniques could provide deeper structural insights.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be invaluable for the unambiguous assignment of all proton and carbon signals, especially for more complex derivatives of this compound. Solid-state NMR could be employed to study the structure and dynamics of the compound in the solid state, providing information on polymorphism and intermolecular interactions.

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, particularly for the identification of metabolites and degradation products. researchgate.net A detailed MS/MS fragmentation study of this compound could establish characteristic fragmentation patterns that would be useful for its detection and identification in complex mixtures. researchgate.net

Expanded Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the structure, bonding, and reactivity of molecules. Future computational studies on this compound could focus on several key areas.

DFT calculations can be used to predict the geometric and electronic properties of the molecule, including bond lengths, bond angles, and molecular orbital energies. This information can provide insights into its reactivity and spectroscopic properties. For instance, time-dependent DFT (TD-DFT) calculations can be used to predict the UV-Vis absorption spectrum, which can be correlated with experimental data.

Furthermore, computational studies can be employed to investigate the reaction mechanisms of known and novel transformations involving this compound. This can help in the rational design of new catalysts and reaction conditions for more efficient and selective syntheses.

Potential for Novel Non-Biological Applications

While indolin-2-one derivatives have been extensively studied for their biological activities, their potential in non-biological applications remains largely unexplored. The unique electronic and photophysical properties of the indolin-2-one scaffold make it a promising candidate for applications in materials science.

For example, indolin-2-one derivatives have been investigated as components of organic dyes for dye-sensitized solar cells (DSSCs). The electron-withdrawing nature of the lactam carbonyl group can be tuned by substitution on the aromatic ring, allowing for the design of dyes with tailored absorption properties. The incorporation of this compound into such dyes could lead to new materials with improved performance.

The indolin-2-one scaffold can also be incorporated into polymers to create new materials with interesting optical and electronic properties. rsc.org Copolymers based on 3,3'-(ethane-1,2-diylidene)bis(indolin-2-one) have shown promise as p-type semiconductors in organic thin-film transistors. rsc.org Similar strategies could be employed with this compound to develop new polymeric materials.

Finally, the ability of the indolin-2-one core to act as a ligand for metal ions opens up possibilities for its use in catalysis and sensing. The development of new catalysts and sensors based on this compound is a promising area for future research.

New Analytical Tools and Sensor Development

The development of novel analytical tools and chemical sensors is an expanding field of research. The indolin-2-one framework, with its inherent spectroscopic properties and sites for chemical modification, presents a promising starting point for creating new sensor molecules.

Prospective Research Areas:

Fluorescent Probes: Many heterocyclic compounds, including indolizine (B1195054) and azaindolizine derivatives, exhibit interesting fluorescent properties. lew.ro Future studies could focus on the synthesis of derivatives of this compound that incorporate fluorogenic or fluoromodulating moieties. The lactam ring and the aromatic system of the indolin-2-one core could be modified to tune the electronic properties, potentially leading to the development of selective fluorescent probes for detecting metal ions, anions, or biologically important small molecules. The substitution at the C-3 position of the indolin-2-one is a common strategy for creating derivatives with varied biological and chemical properties. nih.gov

Colorimetric Sensors: The C-3 position of the indolin-2-one ring is reactive and can participate in condensation reactions, such as the aldol (B89426) condensation, with various aldehydes and ketones. researchgate.net This reactivity could be exploited to design colorimetric sensors. For instance, reaction with a specific analyte could lead to the formation of a conjugated system, resulting in a visible color change. The tetramethyl substitution pattern of this compound would influence the solubility and electronic properties of such sensors.

Electrochemical Sensors: The electrochemical properties of indolin-2-one derivatives could be investigated for the development of new electrochemical sensors. The core structure could be functionalized with redox-active groups or immobilized onto electrode surfaces to create sensors for detecting various analytes through changes in current or potential.

Representative Spectroscopic Data for Indolin-2-one Derivatives:

Below is a table summarizing typical spectroscopic data for indolin-2-one derivatives, which could serve as a reference for future studies on this compound.

| Spectroscopic Technique | Typical Wavenumber/Chemical Shift | Assignment | Reference |

| IR Spectroscopy | 1700–1600 cm⁻¹ | C=O stretching (unsaturated ketone) | nih.gov |

| IR Spectroscopy | ~1710 cm⁻¹ | C=O stretching (amide in lactam) | nih.gov |

| IR Spectroscopy | 3100–3000 cm⁻¹ | C-H stretching (aromatic) | nih.gov |

| ¹³C NMR Spectroscopy | Varies with substitution | - | farmaceut.org |

| ¹H NMR Spectroscopy | Varies with substitution | - | scilit.com |

Applications in Advanced Materials

The unique structural features of this compound make it a candidate for incorporation into advanced materials. The oxindole (B195798) scaffold is known to be a part of various functional materials, including polymers and dyes. nih.gov

Unexplored Avenues in Material Science:

Polymer Science: The indolin-2-one nucleus could be functionalized to act as a monomer in polymerization reactions. For example, introducing a polymerizable group, such as a vinyl or an acrylate (B77674) group, onto the aromatic ring or the nitrogen atom could allow for its incorporation into novel polymers. The resulting polymers might exhibit interesting thermal, mechanical, or optical properties due to the rigid and polar nature of the indolin-2-one moiety.

Organic Dyes: Indole (B1671886) and its derivatives are fundamental building blocks in the synthesis of a wide variety of dyes. nih.gov The reactivity of the C-3 position of the indolin-2-one core could be utilized to create new dye molecules. researchgate.net The tetramethyl substitution could enhance the solubility of these dyes in organic solvents and influence their photophysical properties, such as absorption and emission wavelengths.

Supramolecular Chemistry: The indolin-2-one structure possesses hydrogen bond donor and acceptor sites, which could be utilized in the design of supramolecular assemblies. nih.gov Future research could explore the self-assembly of this compound derivatives to form gels, liquid crystals, or other organized structures with potential applications in materials science.

Potential for Bioactive Materials:

Given that many oxindole derivatives exhibit a broad range of biological activities, including as kinase inhibitors and antimicrobial agents, materials incorporating this compound could be designed to have inherent bioactivity. nih.govnih.gov For example, polymers or surfaces functionalized with this compound could potentially exhibit antimicrobial properties.

Q & A

Q. Table 1: Representative Reaction Conditions

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Aldehyde Condensation | Acetic acid, reflux, 3 h | 47–88 | |

| Alkylation | NaH/DMF, 0°C, alkyl halides | 47–94 | |

| Catalyzed Synthesis | p-TSA, solvent-free, 80°C | 81–94 |

How can NMR spectroscopy be optimized for characterizing substituent effects in tetramethylindolin-2-one derivatives?

Category: Advanced

Answer:

NMR spectroscopy is critical for analyzing substituent effects:

- ¹H NMR : Methyl groups at positions 1,3,3,7 produce distinct singlet signals (δ 1.44–3.75 ppm). Coupling constants (e.g., J = 15.4 Hz in allylidene derivatives) confirm stereochemistry .

- ¹³C NMR : Carbonyl signals (δ 167–176 ppm) and quaternary carbons (e.g., δ 151 ppm for dimethylamino groups) reveal electronic effects .

- Advanced Techniques : NOESY or HSQC can resolve overlapping signals in crowded spectra, particularly for N-alkylated derivatives .

Q. Table 2: Key NMR Signals for Substituents

| Substituent Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 3-Methyl | 1.44 (s) | 24.9 |

| 7-Methyl | 2.35 (s) | 21.3 |

| N-Benzyl | 4.91 (s) | 55.2 (OCH₃) |

What methodological approaches are used to analyze the antimicrobial activity of indolin-2-one derivatives?

Category: Basic

Answer:

Antimicrobial testing typically follows standardized protocols:

- Agar Diffusion/Broth Dilution : Compounds are tested against bacterial/fungal strains (e.g., S. aureus, E. coli) to determine minimum inhibitory concentrations (MICs) .

- Structure-Activity Relationship (SAR) : Modifying substituents (e.g., halogenation at position 5 or 7) enhances activity. For example, 5-chloro derivatives show improved MIC values .

- Controls : Positive controls (e.g., ampicillin) and solvent controls (DMSO) ensure assay validity .

How do substituent variations at the 3-position influence the biological activity of indolin-2-one compounds?

Category: Advanced

Answer:

The 3-position is critical for modulating bioactivity:

- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl or nitro groups enhance antimicrobial activity by increasing electrophilicity .

- Electron-Donating Groups (EDGs) : Dimethylamino or methoxy groups improve solubility and binding affinity to targets like α-synuclein .

- Bulkier Substituents : Cyclohexylmethyl groups at position 3 reduce cytotoxicity while maintaining efficacy .

Q. Table 3: Impact of 3-Substituents on Bioactivity

What are the challenges in achieving regioselectivity during the alkylation of indolin-2-one derivatives?

Category: Advanced

Answer:

Regioselectivity challenges arise due to competing reactive sites:

- N-Alkylation vs. O-Alkylation : Using bulky bases (e.g., NaH) and low temperatures (0°C) favors N-alkylation over O-alkylation .

- Steric Effects : Sterically hindered alkyl halides (e.g., benzyl bromides) preferentially react at less hindered nitrogen sites .

- Solvent Choice : Polar aprotic solvents (DMF, THF) stabilize transition states, improving selectivity .

How can computational methods predict the pharmacokinetic properties of this compound derivatives?

Category: Advanced

Answer:

- ADMET Prediction : Tools like SwissADME or ADMETLab estimate bioavailability, blood-brain barrier penetration, and toxicity .

- Docking Studies : Molecular docking with targets (e.g., α-synuclein for neurodegenerative studies) identifies key binding interactions .

- QSAR Models : Quantitative structure-activity relationships correlate logP values with antimicrobial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.